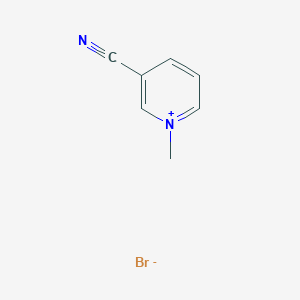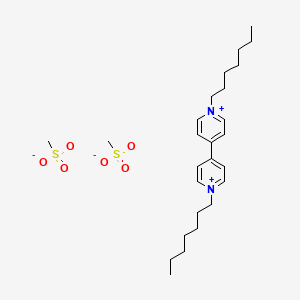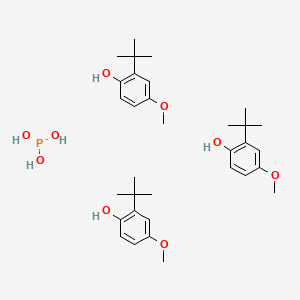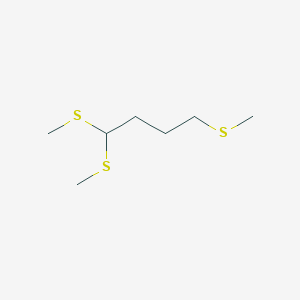
1,1,4-Tris(methylsulfanyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4-Tris(methylsulfanyl)butane is an organic compound characterized by the presence of three methylsulfanyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,4-Tris(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the deprotonation of tris(methylsulfanyl)methane using butyllithium at low temperatures (around -78°C) in tetrahydrofuran as a solvent . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
化学反応の分析
Types of Reactions
1,1,4-Tris(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,4-Tris(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,4-Tris(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,3-Tris(methylsulfanyl)-1-butene: Similar structure but with a different position of the methylsulfanyl groups.
1,1,4-Tris(methylsulfanyl)-1-buten-3-yne: Contains an additional alkyne group, leading to different reactivity.
Uniqueness
1,1,4-Tris(methylsulfanyl)butane is unique due to the specific arrangement of its methylsulfanyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
94696-47-6 |
|---|---|
分子式 |
C7H16S3 |
分子量 |
196.4 g/mol |
IUPAC名 |
1,1,4-tris(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChIキー |
NJKRNXBLZVQTHV-UHFFFAOYSA-N |
正規SMILES |
CSCCCC(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
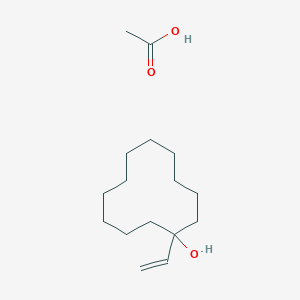
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

